molecular formula C7H4Cl2N2O3 B1410116 3,5-Dichloro-4-nitrobenzamide CAS No. 1804897-14-0

3,5-Dichloro-4-nitrobenzamide

Cat. No.: B1410116
CAS No.: 1804897-14-0
M. Wt: 235.02 g/mol
InChI Key: HSLCHLCPHAYEGQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position and chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily utilized in pharmacological and chemical research as an intermediate or synthetic precursor.

Properties

IUPAC Name

3,5-dichloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLCHLCPHAYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-3,5-dichloro-N-cyclopropyl-benzamide (CAS 60676-83-7)
  • Structure: Differs by substitution of the nitro group with an amino (-NH₂) group and an N-cyclopropyl moiety.
  • The cyclopropyl substituent may improve membrane permeability in pharmacological contexts.
  • Applications : Used in high-purity (>95%) formulations for targeted drug discovery .
4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0)
  • Structure : Features a single chlorine at the para position and a 3,5-dimethylphenyl group on the amide nitrogen.
  • Properties : The methyl groups introduce steric hindrance, reducing reactivity but enhancing lipophilicity. Safety data highlight moderate toxicity, requiring precautions during handling .
4-Nitrobenzamide Derivatives
  • Examples : Substrates like 4-nitrobenzylamine and 4-nitrobenzoyl chloride are frequently employed in synthetic pathways (e.g., coupling with amines to form amides) .
  • Reactivity : The nitro group facilitates electrophilic substitution reactions, while chloro substituents deactivate the ring, directing further functionalization to specific positions.

Comparison with Reduction Pathways :

  • Nitro-to-amino reduction (e.g., using SnCl₂ in ethanol) is a critical step for generating diamines from nitro precursors. However, 3,5-Dichloro-4-nitrobenzamide’s nitro group remains intact in most applications, contrasting with labile derivatives like 4-aminobenzamides .

Physicochemical Properties

Compound Substituents Key Properties
This compound 3,5-Cl; 4-NO₂ High melting point, low solubility in polar solvents due to electron-withdrawing groups
4-Amino-3,5-dichloro-N-cyclopropyl-benzamide 3,5-Cl; 4-NH₂; N-cyclopropyl Improved solubility in organic solvents; >95% purity
4-Nitrobenzylamine 4-NO₂; -CH₂NH₂ Reactive intermediate in amide synthesis; hygroscopic

Biological Activity

Overview

3,5-Dichloro-4-nitrobenzamide is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its structure features two chlorine atoms and a nitro group attached to a benzamide framework, which contributes to its unique biological properties.

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as pyridine, using solvents like N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product . The compound's chemical reactivity allows for various transformations, including substitution and reduction reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against several bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that this compound can disrupt bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the activation of caspases. Notably, it has displayed cytotoxic effects against breast cancer cell lines with an IC50 value indicating moderate potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInteraction with cellular enzymes

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, such as proteins and enzymes involved in critical cellular processes. This interaction may lead to the inhibition of key metabolic pathways essential for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to measure the zone of inhibition, confirming its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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